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(Capivasertib/AZD5363)

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZ-23, also known as Capivasertib or AZD5363, is a potent, orally bioavailable, and selective

small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B)[1][2][3]. It targets

all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the phosphatidylinositol-3-

kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway[1][2][4]. This

pathway is one of the most frequently dysregulated signaling networks in human cancers,

playing a central role in cell proliferation, survival, growth, and metabolism[1][2][5]. The

development of AZ-23 is predicated on the therapeutic rationale that inhibiting a key

downstream effector like AKT can effectively counter the oncogenic signals driven by upstream

alterations, such as mutations in PIK3CA or the loss of the tumor suppressor PTEN[6][7][8].

Core Mechanism of Action
AZ-23 functions as an ATP-competitive inhibitor of AKT kinases[7]. The binding of AZ-23 to the

ATP-binding pocket of the AKT isoforms prevents the phosphorylation and subsequent

activation of AKT[2]. This blockade of AKT activity leads to the inhibition of downstream

signaling cascades that are crucial for tumor cell survival and proliferation[2][5]. By disrupting

this pathway, AZ-23 can induce apoptosis (programmed cell death) and reduce cancer cell

viability[2].
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Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the mechanism of action of AZ-23 within the PI3K/AKT

signaling pathway and a typical experimental workflow for its characterization.
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Caption: PI3K/AKT/mTOR signaling pathway showing inhibition of AKT by AZ-23.
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Caption: Experimental workflow for Western Blot analysis of AKT pathway modulation.

Quantitative Data
The inhibitory activity of AZ-23 has been quantified in various assays, demonstrating its

potency at both the enzymatic and cellular levels.

Table 1: In Vitro Inhibitory Activity of AZ-23
Target/Assay IC₅₀ Value Cell Line/System Reference(s)

Enzymatic Activity

AKT1 3 nM Cell-free assay [6]

AKT2 8 nM (7 nM) Cell-free assay [6][9][10]

AKT3 8 nM (7 nM) Cell-free assay [6][9][10]

ROCK2 56 nM Cell-free assay [6]

Cellular Activity

Inhibition of AKT

Substrate

Phosphorylation (e.g.,

GSK3β)

~0.3 - 0.8 µM Various cell lines [6][8]

Inhibition of Cell

Proliferation
< 3 µM

In 41 of 182 tumor cell

lines
[6][8]

Inhibition of Cell

Proliferation
< 1 µM

In 25 of 182 tumor cell

lines
[8]
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Table 2: Key Clinical Trial Results for AZ-23
(Capivasertib)

Trial
(Phase)

Combinatio
n Therapy

Indication
Primary
Endpoint

Result (AZ-
23 Arm vs.
Placebo
Arm)

Reference(s
)

PAKT (Phase

II)
Paclitaxel

Metastatic

Triple-

Negative

Breast

Cancer

(TNBC)

Progression-

Free Survival

(PFS)

5.9 months

vs. 4.2

months (HR

0.75)

[11]

Overall

Survival (OS)

19.1 months

vs. 12.6

months (HR

0.64)

[11]

FAKTION

(Phase II)
Fulvestrant

ER+/HER2-

Advanced

Breast

Cancer

Progression-

Free Survival

(PFS)

10.3 months

vs. 4.8

months (HR

0.57)

[12]

Overall

Survival (OS)

26.0 months

vs. 20.0

months (HR

0.59)

[12]

Meta-

Analysis (4

RCTs)

Chemotherap

y or

Hormonal

Therapy

Solid Tumors

(ITT

population)

Progression-

Free Survival

(PFS)

HR 0.75

(p=0.002)
[13][14]

Overall

Survival (OS)

HR 0.61

(p=0.0001)
[13][14]

HR: Hazard Ratio; ITT: Intent-to-Treat
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Experimental Protocols
The mechanism of action of AZ-23 has been elucidated through a series of standardized in

vitro and in vivo experiments.

In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift
Assay)
This assay is designed to directly measure the inhibitory effect of AZ-23 on the enzymatic

activity of purified AKT isoforms.

Objective: To determine the IC₅₀ value of AZ-23 against AKT1, AKT2, and AKT3.

Methodology:

Active recombinant AKT1, AKT2, or AKT3 enzymes are incubated with a 5-FAM-labeled

peptide substrate and ATP at their respective Km concentrations[6].

The reaction mixture includes a buffer containing MgCl₂, DTT, HEPES, and Brij-35[9].

Increasing concentrations of AZ-23 are added to the reaction wells.

The reactions are incubated at room temperature for a defined period (e.g., 1 hour) and

then stopped by the addition of a stop buffer containing EDTA[6].

The reaction products (phosphorylated peptide) are separated from the substrate (non-

phosphorylated peptide) by electrophoresis using a Caliper LabChip instrument.

The amount of phosphorylated product is quantified by laser-induced fluorescence.

IC₅₀ values are calculated by fitting the dose-response data to a standard four-parameter

logistic curve[6][9].

Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of AZ-23 to inhibit AKT signaling within a cellular context by

measuring the phosphorylation status of its downstream substrates.
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Objective: To measure the inhibition of phosphorylation of AKT substrates like PRAS40,

GSK3β, and S6 in cancer cells.

Methodology:

Cancer cell lines (e.g., BT474c, LNCaP) are seeded in multi-well plates and allowed to

adhere overnight[6][9].

Cells are then treated with a range of AZ-23 concentrations (e.g., 0.03 µM to 10 µM) for a

specified duration (e.g., 2 to 24 hours)[1][9].

Following treatment, cells are lysed in a buffer containing protease and phosphatase

inhibitors to preserve protein phosphorylation states.

Total protein concentration is determined using a BCA or Bradford assay.

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred

to a PVDF or nitrocellulose membrane.

The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary

antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-GSK3β Ser9, p-

PRAS40 Thr246) and total protein counterparts.

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The signal is detected using an enhanced chemiluminescence (ECL) substrate and

imaged. Band intensities are quantified to determine the extent of phosphorylation

inhibition[6].

Cell Proliferation Assay (MTS or Sytox Green)
These assays measure the effect of AZ-23 on the viability and proliferation of cancer cell lines.

Objective: To determine the anti-proliferative potency of AZ-23.

Methodology (MTS Assay):
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Cells are seeded in 96-well plates and incubated overnight[6].

Cells are exposed to a serial dilution of AZ-23 for 72 hours[6].

CellTiter 96 AQueous One Solution Reagent (MTS) is added to each well.

After incubation, the absorbance at 490 nm is measured, which is directly proportional to

the number of living cells[6].

Methodology (Sytox Green Assay):

This method measures cytotoxicity by quantifying dead cells.

After treatment as above, Sytox Green nucleic acid dye, which only enters cells with

compromised membranes, is added[6].

The number of dead (green fluorescent) cells is detected using a cytometer like the

Acumen Explorer[1][6].

Subsequently, cells are permeabilized with saponin to stain all nuclei, allowing for a total

cell count and calculation of the cytotoxic percentage[6].

In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of AZ-23 in a physiological setting.

Objective: To assess the dose-dependent inhibition of tumor growth by AZ-23.

Methodology:

Human tumor cells (e.g., BT474c, U87-MG) are implanted subcutaneously into

immunocompromised mice (e.g., nude or SCID mice)[6].

Once tumors reach a specified volume, mice are randomized into control and treatment

groups.

AZ-23 is administered orally (p.o.) at various doses and schedules (e.g., 100-300 mg/kg,

twice daily)[6][8].
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Tumor volume and body weight are measured regularly.

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g.,

Western blot for p-AKT substrates) to confirm target engagement[6][8].

Biomarkers of Sensitivity and Resistance
The efficacy of AZ-23 is significantly influenced by the genetic background of the tumor.

Predictive Biomarkers for Sensitivity: Tumors with activating mutations in the PI3K/AKT

pathway, such as PIK3CA or AKT1 mutations, or loss/inactivation of the tumor suppressor

PTEN, show increased sensitivity to AZ-23[6][7][8]. These genetic alterations lead to a

dependence on AKT signaling for survival, rendering the cells vulnerable to its inhibition.

Mechanisms of Resistance: Resistance to AZ-23 has been associated with mutations in the

RAS pathway (KRAS, NRAS, HRAS)[6][8][15]. RAS mutations can activate parallel signaling

pathways (e.g., the MAPK pathway), bypassing the need for AKT signaling and thus limiting

the drug's efficacy[6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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